[(4-Bromonaphthyl)sulfonyl](methylpropyl)amine
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Overview
Description
(4-Bromonaphthyl)sulfonylamine is an organic compound that features a bromonaphthyl group attached to a sulfonyl moiety, which is further connected to a methylpropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthyl)sulfonylamine typically involves the reaction of 4-bromonaphthalene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with methylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of (4-Bromonaphthyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom in the naphthyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the naphthyl ring .
Scientific Research Applications
(4-Bromonaphthyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromonaphthyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromonaphthyl moiety enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)sulfonylamine
- (4-Bromonaphthyl)sulfonylamine
- (4-Bromonaphthyl)sulfonylamine
Uniqueness
(4-Bromonaphthyl)sulfonylamine is unique due to the presence of the naphthyl ring, which provides enhanced aromaticity and stability compared to phenyl derivatives. This structural feature contributes to its higher binding affinity and specificity in biological applications .
Properties
Molecular Formula |
C14H16BrNO2S |
---|---|
Molecular Weight |
342.25 g/mol |
IUPAC Name |
4-bromo-N-butan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16BrNO2S/c1-3-10(2)16-19(17,18)14-9-8-13(15)11-6-4-5-7-12(11)14/h4-10,16H,3H2,1-2H3 |
InChI Key |
NYCTVSFDAMOOAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
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